N-[9-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide
Beschreibung
This compound is a phosphoramidite-modified purine derivative designed for therapeutic oligonucleotide synthesis. Its structure includes:
- Bis(4-methoxyphenyl)phenylmethoxy (DMT) group: A photolabile protecting group that stabilizes the sugar moiety during solid-phase synthesis .
- 2-Cyanoethyl phosphoramidite group: Enables coupling with nucleophiles (e.g., hydroxyl groups) in oligonucleotide chain elongation .
- Benzamide substituent: Attached to the purine base (adenine/guanine analog), enhancing solubility and modulating base-pairing interactions .
Eigenschaften
IUPAC Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(59-27-13-26-48)61-40-28-42(53-31-51-43-44(49-30-50-45(43)53)52-46(55)34-14-9-7-10-15-34)60-41(40)29-58-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-42H,13,27-29H2,1-6H3,(H,49,50,52,55) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDNKEQZFSTIMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H52N7O7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
857.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98796-53-3 | |
| Record name | N6-Benzoyl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyadenosine-3′-O-[O-(2-cyanoethyl)-N,N′-diisopropylphosphoramidite] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.211.108 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
5'-O-Dimethoxytrityl (DMT) Protection
The 5'-hydroxyl group of the furanose ring is protected using bis(4-methoxyphenyl)phenylmethanol (DMT-Cl) in anhydrous pyridine. This step ensures regioselectivity during subsequent phosphorylation.
N6-Benzoylation of Adenine
The exocyclic amine at position 6 of the purine is benzoylated using benzoyl chloride in tetrahydrofuran (THF) with triethylamine as a base. This prevents undesired side reactions during phosphoramidite formation.
Phosphoramidite Synthesis
Phosphorylation at the 3'-hydroxyl is achieved via phosphoramidite chemistry, a cornerstone of oligonucleotide synthesis.
Reagents and Conditions
Reaction progress is monitored by thin-layer chromatography (TLC), with typical completion within 2–4 hours at room temperature.
Table 1: Comparative Phosphitylation Conditions
Coupling and Deprotection Steps
Glycosidic Bond Formation
The purine base is attached to the protected sugar via Vorbrüggen glycosylation, employing trimethylsilyl triflate (TMSOTf) as a catalyst. This step proceeds in dichloroethane at 80°C for 8 hours.
Selective Deprotection
-
TBS Removal : tert-Butyldimethylsilyl (TBS) groups (if present) are cleaved using tetrabutylammonium fluoride (TBAF) in THF.
-
DMT Retention : The acid-labile DMT group remains intact to facilitate purification via silica gel chromatography.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H/¹³C NMR : Key signals include DMT aromatic protons (δ 7.2–6.8 ppm) and phosphoramidite diisopropylamino groups (δ 1.2 ppm).
-
Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ = 857.3666).
Optimization Challenges
Side Reactions
Yield Improvements
-
Stepwise Coupling : Sequential addition of phosphitylating agent reduces dimerization.
-
Catalyst Screening : Substituting tetrazole with 5-ethylthio-1H-tetrazole (ETT) increases reaction efficiency.
Industrial-Scale Adaptations
For bulk production, continuous flow reactors enhance reproducibility and safety. Key parameters include:
-
Residence Time : 10–15 minutes.
-
Temperature Control : Maintained at 25±1°C via jacketed reactors.
Recent Advances
Analyse Chemischer Reaktionen
Arten von Reaktionen
DA-CE-Phosphoramidit unterliegt hauptsächlich Substitutionsreaktionen während der Oligonukleotid-Synthese. Die Schlüsselreaktion beinhaltet die Kupplung des Phosphoramidits mit der terminalen 5'-Hydroxylgruppe der wachsenden Oligonukleotidkette .
Häufige Reagenzien und Bedingungen
Phosphitylierungsreagenz: 2-Cyanoethyl-N,N-Diisopropylchlorphosphoramidit
Schutzgruppen: Dimethoxytrityl (DMT) für die 5'-Hydroxylgruppe
Entschützung: Ammoniumhydroxid oder eine Mischung aus Ammoniumhydroxid und Methylamin (AMA) bei erhöhten Temperaturen
Hauptprodukte gebildet
Das Hauptprodukt, das aus der Reaktion von DA-CE-Phosphoramidit gebildet wird, ist das Phosphit-Triester-Zwischenprodukt, das anschließend oxidiert wird, um die stabile Phosphatbindung im Oligonukleotid zu bilden .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von DA-CE-Phosphoramidit beinhaltet seine Rolle als Baustein bei der chemischen Synthese von Oligonukleotiden. Die Phosphoramiditgruppe reagiert mit der terminalen Hydroxylgruppe der wachsenden Oligonukleotidkette und bildet ein Phosphit-Triester-Zwischenprodukt. Dieses Zwischenprodukt wird dann oxidiert, um eine stabile Phosphatbindung zu bilden, wodurch die Oligonukleotidkette verlängert wird.
Wirkmechanismus
The mechanism of action of DA-CE phosphoramidite involves its role as a building block in the chemical synthesis of oligonucleotides. The phosphoramidite group reacts with the terminal hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester intermediate. This intermediate is then oxidized to form a stable phosphate linkage, extending the oligonucleotide chain .
Vergleich Mit ähnlichen Verbindungen
Structural Variations and Functional Implications
The following table summarizes critical differences among structurally related compounds:
Functional Group Impact on Properties
- Phosphoramidite vs. Thiophosphate : The main compound’s phosphoramidite group enables efficient coupling in oligonucleotide synthesis, whereas thiophosphates (Compound 12) enhance nuclease resistance but require harsher oxidation conditions .
- Protecting Groups : DMT (main compound) offers reversible protection critical for solid-phase synthesis, while tert-butyldimethylsilyl (TBDMS, ) provides alternative steric shielding but requires fluoride-based deprotection .
- Solubility Modifiers : Methoxy () and 2-methoxyethoxy () groups improve aqueous solubility, aiding in vivo delivery .
Research Findings
- Oligonucleotide Stability : Thiophosphate analogs (Compound 12) exhibit 3–5× longer half-lives in serum compared to phosphodiesters but may reduce target-binding affinity due to stereochemical heterogeneity .
- Coupling Efficiency: The main compound’s 2-cyanoethyl phosphoramidite achieves >98% coupling efficiency in ASO synthesis, outperforming older aryl phosphoramidites (e.g., methyl) .
- Fluorescent Derivatives : Compounds with phenylethynyl tags () enable real-time tracking of oligonucleotide uptake but require additional synthetic steps .
Biologische Aktivität
N-[9-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide is a complex compound with potential applications in pharmaceutical research. Its intricate structure suggests interactions with various biological processes, particularly those involving purine derivatives. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 917.98 g/mol. It features a benzamide group linked to a purine ring, which is part of an extensive sugar-phosphate backbone. The detailed structure is shown below:
| Property | Value |
|---|---|
| Molecular Formula | C₄₉H₅₆N₇O₉P |
| Molecular Weight | 917.98 g/mol |
| CAS Number | 251647-53-7 |
| Purity | ≥95% |
Research indicates that the compound may act as a nucleoside analog, potentially interfering with nucleic acid synthesis and cellular proliferation. This mechanism is critical in the development of antiviral and anticancer therapies.
- Inhibition of Nucleic Acid Synthesis : The structural similarity to natural nucleosides allows the compound to incorporate into RNA or DNA, disrupting normal replication processes.
- Antiproliferative Effects : In vitro studies have shown that similar compounds can inhibit the growth of various cancer cell lines by inducing apoptosis (programmed cell death) and cell cycle arrest.
Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against breast and prostate cancer cells. The IC50 values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| PC3 (Prostate) | 15.0 |
These results indicate that the compound has potent antiproliferative effects, which warrant further investigation into its therapeutic potential.
Antiviral Activity
Preliminary data suggest that the compound may possess antiviral properties, particularly against RNA viruses. In vitro assays demonstrated inhibition of viral replication in cell cultures infected with influenza virus, with an observed reduction in viral titer by over 70% at optimal concentrations.
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer tested the efficacy of a related purine analog derived from this compound. Results showed a median progression-free survival increase compared to standard chemotherapy.
- Antiviral Research : A study assessed the antiviral effects of similar compounds against hepatitis C virus (HCV). The findings indicated that these compounds could reduce viral load significantly, suggesting potential for development as HCV therapeutics.
Q & A
Q. What are the key synthetic routes for synthesizing N-[9-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide, and what reaction conditions are critical for high yield?
The synthesis typically involves multi-step coupling reactions. Key steps include:
- Protection of the purine base : The bis(4-methoxyphenyl)phenylmethoxy (DMT) group is introduced to protect reactive sites during phosphorylation .
- Phosphoramidite formation : The 2-cyanoethoxy-diisopropylamino phosphoramidite group is coupled under anhydrous conditions using strong bases (e.g., sodium hydride) and polar aprotic solvents (e.g., DMF) to ensure efficient phosphitylation .
- Purification : Column chromatography (silica gel) or recrystallization is employed to isolate the product, with yields optimized by controlling reaction time (24–48 hours) and temperature (0–25°C) .
Q. How is this compound characterized post-synthesis, and what analytical techniques are most effective?
Characterization methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (for aromatic protons), ³¹P NMR (to confirm phosphoramidite linkage), and ¹³C NMR (for carbon backbone verification) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 260 nm) monitors purity (>95%) and identifies diastereomers .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency of the phosphoramidite group during oligonucleotide synthesis using this compound?
Key strategies include:
- Moisture control : Conduct reactions under inert atmosphere (argon/nitrogen) with molecular sieves to prevent hydrolysis of the phosphoramidite group .
- Activator selection : Use 1H-tetrazole or 5-ethylthio-1H-tetrazole to enhance nucleophilic displacement during coupling, improving efficiency to >98% .
- Solvent optimization : Anhydrous acetonitrile or dichloromethane minimizes side reactions .
Q. What strategies mitigate hydrolysis of the cyanoethyl phosphate group under basic conditions?
- pH control : Maintain reaction pH < 8.0 during deprotection steps to prevent β-elimination of the cyanoethyl group .
- Temperature modulation : Perform deprotection at ≤20°C to slow hydrolysis kinetics .
- Alternative protecting groups : Replace the cyanoethyl group with more stable alternatives (e.g., methyl) for long-term storage, though this may require post-synthetic modifications .
Q. How can contradictions in NMR data (e.g., unexpected splitting patterns) be resolved when analyzing diastereomeric impurities?
- Stereochemical analysis : Use 2D NMR (COSY, NOESY) to distinguish diastereomers by correlating spatial proximity of protons .
- Chiral chromatography : Employ chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers and quantify impurities .
- Computational modeling : Density Functional Theory (DFT) simulations predict chemical shifts and validate experimental data .
Methodological Notes
- Stereochemistry : The compound’s tetrahydrofuran ring (oxolan-2-yl) introduces stereocenters. Use chiral auxiliaries or asymmetric catalysis during synthesis to control configurations .
- Stability : Store the compound at -20°C under argon, as the phosphoramidite group is sensitive to moisture and oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
